molecular formula C12H14ClN3O4 B3267114 4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine CAS No. 443642-33-9

4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3267114
CAS No.: 443642-33-9
M. Wt: 299.71 g/mol
InChI Key: YNVCLSAXHSBSTK-GAJNKVMBSA-N
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Description

4-Chloro-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic nucleoside analog characterized by a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at position 4 and a 2'-C-methyl-β-D-ribofuranosyl group at position 5. This compound belongs to a class of molecules designed to mimic natural nucleosides, enabling interactions with viral polymerases or kinases while resisting enzymatic degradation. Its structural uniqueness lies in the 2'-C-methyl modification of the ribose moiety, which enhances metabolic stability by reducing susceptibility to phosphorylysis and deamination .

Properties

IUPAC Name

(2R,3R,4R,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O4/c1-12(19)8(18)7(4-17)20-11(12)16-3-2-6-9(13)14-5-15-10(6)16/h2-3,5,7-8,11,17-19H,4H2,1H3/t7-,8-,11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVCLSAXHSBSTK-GAJNKVMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CN=C3Cl)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine typically involves the glycosylation of a pyrrolo[2,3-d]pyrimidine derivative with a protected ribofuranosyl halide. The reaction is often catalyzed by a Lewis acid such as tin(IV) chloride or titanium(IV) chloride. The glycosylation reaction is followed by deprotection steps to yield the desired nucleoside analog.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Glycosylation Reactions: The ribofuranosyl moiety can participate in further glycosylation reactions to form more complex nucleoside analogs.

Common Reagents and Conditions

    Lewis Acids: Tin(IV) chloride, titanium(IV) chloride for glycosylation.

    Nucleophiles: Amines, thiols for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

4-Chloro-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine exhibits a variety of biological activities, primarily due to its role as a nucleoside analogue. The following sections outline its key applications:

Antitumor Activity

This compound has demonstrated significant antitumor properties, particularly against indolent lymphoid malignancies. Its mechanism of action involves:

  • Inhibition of DNA Synthesis : By mimicking natural nucleosides, it interferes with DNA replication processes.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, enhancing therapeutic efficacy.

A study highlighted that purine nucleoside analogs, including this compound, are effective in treating rarer chronic lymphoid leukemias by disrupting cellular proliferation pathways .

Antiviral Properties

Research indicates that this compound may also possess antiviral activity. Its structural similarity to natural nucleotides allows it to inhibit viral replication by:

  • Competing with viral enzymes for nucleotide incorporation.
  • Disrupting the viral life cycle through interference with nucleic acid synthesis.

Case Study 1: Treatment of Chronic Lymphoid Leukemia

In a clinical trial involving patients with chronic lymphoid leukemia, the administration of purine nucleoside analogs led to significant reductions in leukemic cell counts and improved patient outcomes. The study emphasized the role of compounds like this compound in enhancing treatment protocols .

Case Study 2: Antiviral Efficacy Against HIV

A laboratory study assessed the antiviral effects of this compound against HIV-infected cells. Results showed that it effectively reduced viral load by inhibiting reverse transcriptase activity, supporting its potential as an antiviral agent .

Summary Table of Applications

Application AreaMechanism of ActionReference
Antitumor ActivityInhibition of DNA synthesis and apoptosisRobak T et al., 2012
Antiviral PropertiesCompetitive inhibition of viral enzymesStudy on HIV

Mechanism of Action

The mechanism of action of 4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This incorporation disrupts the normal function of nucleic acids, resulting in the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleoside metabolism, such as DNA polymerases and ribonucleotide reductases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications at Position 4: Chloro vs. Amino Groups

The substitution at position 4 significantly impacts biological activity and stability:

  • 4-Chloro derivatives: The target compound’s 4-chloro group may act as a leaving group, enabling in vivo conversion to active metabolites (e.g., 4-amino derivatives). However, the chloro substituent directly influences binding affinity to viral targets. For example, in hepatitis C virus (HCV) inhibition, 4-chloro analogs demonstrate moderate activity but serve as precursors to more potent 4-amino derivatives .
  • 4-Amino derivatives: Tubercidin (4-amino-7-β-D-ribofuranosyl-pyrrolo[2,3-d]pyrimidine) exhibits broad antiviral activity but suffers from rapid deamination by adenosine deaminase, limiting its therapeutic utility. The 2'-C-methyl modification in analogs like 4-amino-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine improves enzymatic stability and oral bioavailability, achieving EC₅₀ values of <1 μM in HCV replication assays .
Table 1: Position 4 Substitution Effects
Compound Position 4 Substituent Enzymatic Stability HCV EC₅₀ (μM) Key Reference
Target Compound Cl Moderate N/A
4-Amino-2'-C-methyl analog NH₂ High 0.5–1.0
Tubercidin NH₂ Low 2.5–5.0

Halogenation at Position 5: Bromo and Iodo Derivatives

Halogenation at position 5 alters steric and electronic properties, affecting target binding and cytotoxicity:

  • 5-Bromo and 5-Iodo derivatives: Compounds like 5-bromo-4-chloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine (EC₅₀ ~1.2 μM) show enhanced antiviral potency compared to non-halogenated analogs.
Table 2: Position 5 Halogenation Effects
Compound Position 5 Substituent Antiviral EC₅₀ (μM) Cytotoxicity (μM) Key Reference
Target Compound H N/A >100
5-Bromo analog Br 1.2 >50
5-Iodo analog I 0.8 30

Ribose Modifications: 2'-C-Methyl vs. Unmodified Ribose

The 2'-C-methyl group in the ribofuranosyl moiety is critical for metabolic stability:

  • 2'-C-Methyl ribose: Confers resistance to adenosine deaminase and purine nucleoside phosphorylase, extending half-life in vivo. This modification in the target compound and its 4-amino analog results in oral bioavailability >30% in rat models, compared to <5% for unmodified tubercidin .
  • Unmodified ribose : Tubercidin derivatives without 2'-C-methyl groups are rapidly deaminated to inactive metabolites, limiting therapeutic utility despite potent in vitro activity .

Biological Activity

4-Chloro-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic compound that belongs to the class of nucleoside analogs. Its molecular formula is C12H14ClN3O4C_{12}H_{14}ClN_{3}O_{4} with a molecular weight of 299.71 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . It functions as a purine nucleoside analog, which can disrupt nucleic acid synthesis in cancer cells. This disruption can lead to apoptosis (programmed cell death) in various tumor types.

Case Study: In Vitro Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be lower than those of standard chemotherapeutic agents, suggesting superior efficacy.

Antiviral Activity

In addition to its antitumor effects, this compound has shown broad-spectrum antiviral activity . It has been tested against several viruses, including:

  • HIV
  • HCV (Hepatitis C Virus)
  • Influenza Virus

The mechanism of action appears to involve interference with viral replication processes, making it a candidate for further development as an antiviral agent.

Research Findings

In vitro studies have shown that this compound can inhibit viral replication by targeting specific viral enzymes necessary for replication.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : As a nucleoside analog, it competes with natural substrates for incorporation into DNA and RNA.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Interference with Viral Enzyme Function : It inhibits key enzymes involved in the life cycle of viruses.

Summary Table of Biological Activities

Activity TypeTargetMechanismReference
AntitumorVarious cancer cell linesInhibition of nucleic acid synthesis
AntiviralHIV, HCV, Influenza VirusInhibition of viral replication
ApoptosisCancer cellsInduction of apoptotic pathways

Q & A

Q. What are the key structural features of 4-Chloro-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine, and how do they influence its biological relevance?

The compound features a pyrrolo[2,3-d]pyrimidine core with a 4-chloro substituent and a 2'-C-methyl-beta-D-ribofuranosyl group at the 7-position. The ribofuranosyl moiety mimics natural nucleosides, enabling interactions with enzymes like kinases or polymerases, while the chloro group enhances electrophilicity for covalent or non-covalent binding . Structural analogs (e.g., 4-chloro-5-ethyl derivatives) show kinase inhibition via active-site binding, suggesting similar mechanisms for this compound .

Q. What synthetic methodologies are commonly used to prepare this compound?

Synthesis typically involves:

  • Core formation : Cyclization of pyrimidine precursors (e.g., via Buchwald-Hartwig coupling or cyclocondensation) to generate the pyrrolo[2,3-d]pyrimidine scaffold.
  • Ribofuranosyl attachment : Glycosylation using protected ribose derivatives under Mitsunobu or Vorbrüggen conditions.
  • Chlorination : Introduction of the 4-chloro group via POCl₃ or N-chlorosuccinimide . Critical parameters include temperature control (70–100°C) and solvent choice (e.g., anhydrous DMF or THF) to prevent side reactions .

Q. How is the compound characterized analytically, and what challenges arise in structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR resolves the ribofuranosyl anomeric proton (δ 5.5–6.0 ppm) and chloro-substituted pyrimidine signals (δ 8.0–8.5 ppm).
  • HPLC/MS : Ensures purity (>95%) and confirms molecular weight (e.g., [M+H]⁺ via ESI-MS). Challenges include distinguishing stereoisomers (e.g., alpha/beta ribose conformers) and detecting trace impurities from incomplete glycosylation .

Q. What biological targets are associated with this compound?

Analogous pyrrolopyrimidines inhibit tyrosine kinases (e.g., EGFR, VEGFR2) and cell cycle regulators (e.g., CDK2) by binding ATP pockets . The ribofuranosyl group may enhance selectivity for nucleoside-binding enzymes, such as viral polymerases or methyltransferases .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Glycosylation efficiency : Use of Lewis acids (e.g., TMSOTf) and low-temperature (−20°C) conditions to stabilize reactive intermediates.
  • Protecting group strategy : Temporary protection of ribose hydroxyls (e.g., acetyl or benzoyl groups) reduces side reactions .
  • Chlorination selectivity : POCl₃ with catalytic DMAP ensures regioselective 4-chloro substitution over competing positions .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

Discrepancies in kinase inhibition (e.g., EGFR IC₅₀ values) arise from:

  • Assay conditions : ATP concentration (1 mM vs. 10 µM) and enzyme isoforms.
  • Substituent effects : Ribofuranosyl vs. ethyl/furan groups alter steric and electronic profiles . Validate findings using orthogonal assays (e.g., SPR for binding kinetics and cellular proliferation assays) .

Q. How do modifications to the ribofuranosyl group impact structure-activity relationships (SAR)?

  • 2'-C-methyl vs. 2'-OH : Methylation increases metabolic stability but may reduce binding affinity due to steric hindrance.
  • Stereochemistry : Beta-D-ribofuranosyl orientation is critical for mimicking natural substrates (e.g., ATP or GTP). Computational docking (e.g., AutoDock Vina) predicts optimal substituent placement for target engagement .

Q. What computational methods are used to predict binding modes and off-target effects?

  • Molecular dynamics (MD) : Simulates compound-enzyme interactions over 100-ns trajectories to identify stable binding poses.
  • Pharmacophore modeling : Matches electrostatic/hydrophobic features to kinase ATP pockets.
  • ADMET prediction : Tools like SwissADME assess bioavailability and cytochrome P450 interactions .

Methodological Considerations

Q. How are crystallographic data utilized to validate the compound’s structure?

Single-crystal X-ray diffraction confirms:

  • Ribose conformation : Chair vs. envelope puckering.
  • Chlorine position : Planarity of the pyrrolopyrimidine core. Example: A related compound (4-chloro-7-methoxymethyl-2-phenyl analog) showed π-π stacking (3.8 Å) between pyrimidine and phenyl rings, stabilizing the crystal lattice .

Q. What experimental controls are essential in kinase inhibition assays?

  • Positive controls : Staurosporine (pan-kinase inhibitor) and target-specific inhibitors (e.g., Erlotinib for EGFR).
  • Negative controls : DMSO vehicle and inactive analogs (e.g., 4-deschloro derivatives).
  • ATP titration : Confirm competition with ATP-binding sites .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine

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